molecular formula C24H22F3N5O3 B14975231 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14975231
M. Wt: 485.5 g/mol
InChI Key: BLFULKDQLUSQSM-UHFFFAOYSA-N
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Description

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a benzyl group, an ethyl group, a methyl group, and a trifluoromethylphenylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. The key steps include:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and β-ketoesters.

    Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with the pyrazolo[4,3-d]pyrimidine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethylation and Methylation: These steps can be carried out using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.

    Formation of the Trifluoromethylphenylacetamide Moiety: This involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride to form the corresponding acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[4,3-d]pyrimidine core, leading to the formation of hydroxyl derivatives.

    Substitution: The trifluoromethylphenylacetamide moiety can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, hydroxyl derivatives, and substituted acetamides.

Scientific Research Applications

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors involved in cellular signaling pathways. The trifluoromethylphenylacetamide moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This combination of structural features allows the compound to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-phenylacetamide
  • 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it more effective in penetrating cell membranes and reaching intracellular targets compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C24H22F3N5O3

Molecular Weight

485.5 g/mol

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H22F3N5O3/c1-3-32-21-20(15(2)29-32)30(23(35)31(22(21)34)13-16-8-5-4-6-9-16)14-19(33)28-18-11-7-10-17(12-18)24(25,26)27/h4-12H,3,13-14H2,1-2H3,(H,28,33)

InChI Key

BLFULKDQLUSQSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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